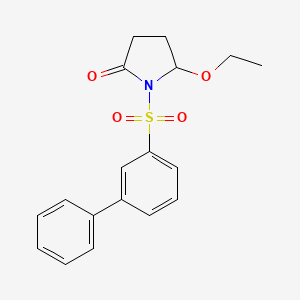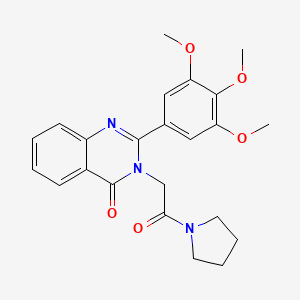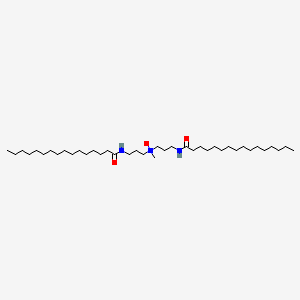
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is a complex organic compound characterized by its unique structure, which includes secondary amides, a positively charged nitrogen, and a quaternary nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a fatty acylating agent such as pentadecanoyl chloride. This reaction is followed by oxidation with an oxidizing agent like hydrogen peroxide in a solvent system, often 2-propanol .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
化学反応の分析
Types of Reactions
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield various amine derivatives .
科学的研究の応用
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and function. This property is particularly useful in drug delivery and antimicrobial applications, where it can disrupt microbial cell membranes .
類似化合物との比較
Similar Compounds
1,1-bis{[3-(N,N-Dimethylamino)propyl]amido}alkane-di-N-oxides: These compounds share similar structural features and surface-active properties.
N,N-dimethyl-1,3-propanediamine derivatives: These compounds are also used in surfactant and emulsifying applications.
Uniqueness
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of secondary amides and quaternary nitrogen, which confer distinct chemical and physical properties.
特性
CAS番号 |
72987-24-7 |
|---|---|
分子式 |
C39H79N3O3 |
分子量 |
638.1 g/mol |
IUPAC名 |
3-(hexadecanoylamino)-N-[3-(hexadecanoylamino)propyl]-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C39H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-38(43)40-34-30-36-42(3,45)37-31-35-41-39(44)33-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,40,43)(H,41,44) |
InChIキー |
GNHNGGKTVOQTRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCCCCCCCCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


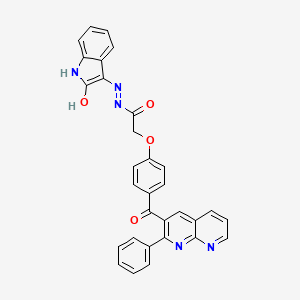
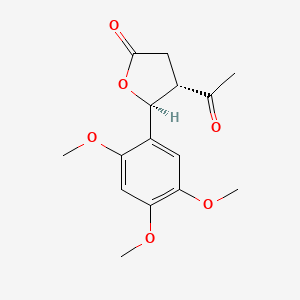

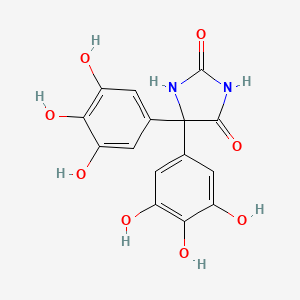
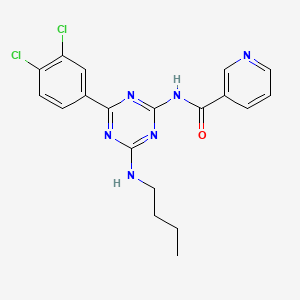
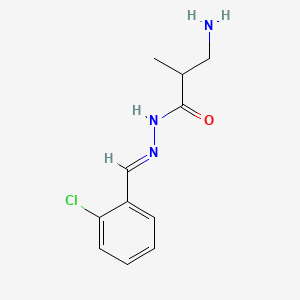
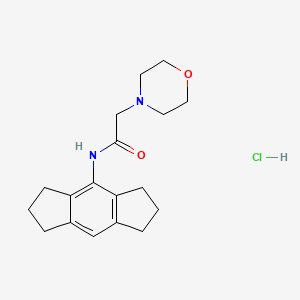
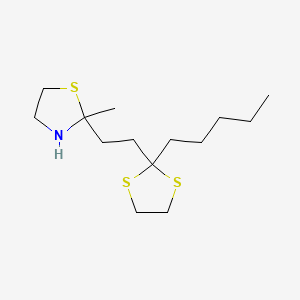
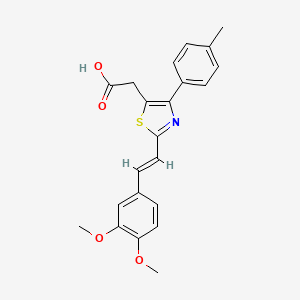
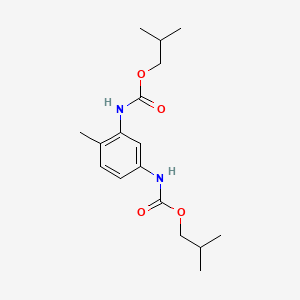
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)
